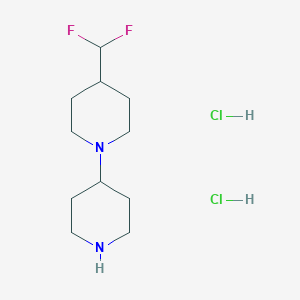
4-(Difluoromethyl)-1-piperidin-4-ylpiperidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a difluoromethylated piperidine derivative. Difluoromethylation is a process that introduces a CF2H group into a molecule . This process has seen significant advances in recent years, with the development of multiple difluoromethylation reagents .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites . There are examples of electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished through various methods, including Minisci-type radical chemistry, which is best applied to heteroaromatics . The formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis Techniques: Innovations in the synthesis of fluorinated piperidines, like 3-alkoxy-4,4-difluoropiperidines, have been developed to enhance their utility in agrochemical and pharmaceutical chemistry. These compounds are synthesized via deoxofluorination of 3-alkoxy-4-piperidinones, showcasing the versatility of difluoromethylated piperidines in chemical synthesis (Surmont et al., 2009).
- Novel Synthetic Approaches: Research into ultrasound-promoted synthesis has led to the creation of novel bipodal and tripodal piperidin-4-ones and their conversion to piperidin-4-ols, demonstrating the efficiency of non-conventional energy sources in the synthesis of complex piperidine derivatives (Rajesh et al., 2012).
Biological and Pharmacological Research
- Anti-acetylcholinesterase Activity: Piperidine derivatives have been studied for their potential anti-acetylcholinesterase (AChE) activity, indicating their significance in developing treatments for conditions like Alzheimer's disease. These studies underscore the structural influence on biological activity, where modifications to the piperidine moiety can enhance inhibitor potency (Sugimoto et al., 1990).
- Insecticidal and Antimicrobial Activities: The development of α-aminophosphonates containing piperidinyl groups has shown promising insecticidal and antimicrobial properties. This highlights the potential of difluoromethylated piperidines in creating new agents for pest and disease control (Jiang et al., 2013).
Orientations Futures
The field of difluoromethylation has seen significant advances and has generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . The development of novel difluoromethylation reagents and methods will continue to streamline access to molecules of pharmaceutical relevance .
Propriétés
IUPAC Name |
4-(difluoromethyl)-1-piperidin-4-ylpiperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2.2ClH/c12-11(13)9-3-7-15(8-4-9)10-1-5-14-6-2-10;;/h9-11,14H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMCJLYRASJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
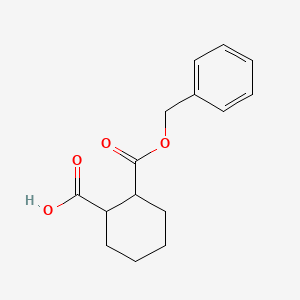
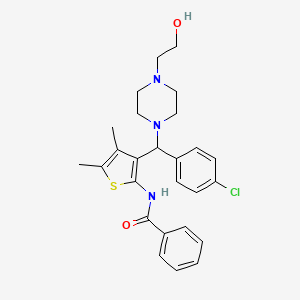

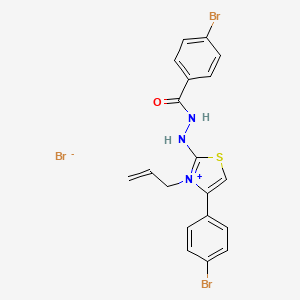


![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2827970.png)

![(NZ)-N-[1-[6-(1,3-dihydroisoindol-2-yl)-1,3-benzodioxol-5-yl]ethylidene]hydroxylamine](/img/structure/B2827972.png)
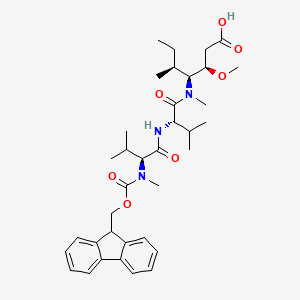
![3-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B2827974.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid](/img/structure/B2827976.png)
![4-[1-(2-Fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2827979.png)
